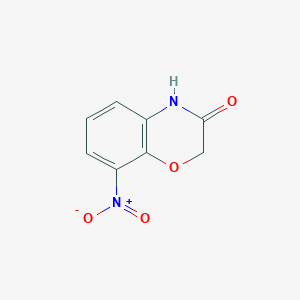

2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-

Descripción

Historical Trajectory and Foundational Studies of the Benzoxazinone (B8607429) Scaffold

The exploration of benzoxazinone chemistry dates back to early studies in heterocyclic chemistry. One of the foundational methods for the synthesis of the 2H-1,4-benzoxazin-3(4H)-one scaffold involves the reaction of 2-aminophenols with α-halo-acyl halides, such as chloroacetyl chloride. mdpi.com This straightforward cyclization has been a cornerstone for accessing the core structure. Over the years, synthetic methodologies have evolved to include more efficient and varied approaches. For instance, the reaction of o-aminophenols with 2-bromoalkanoates provides a versatile route to substituted benzoxazinones. tandfonline.com More contemporary methods, such as copper-catalyzed cascade reactions and Smiles rearrangements, have further expanded the synthetic toolkit for creating these valuable compounds. umich.edu

Contemporary Significance of 2H-1,4-Benzoxazin-3(4H)-ones in Chemical and Biological Sciences

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. nih.govnih.gov These include antifungal, anti-inflammatory, anticancer, and antiviral properties. tandfonline.comnih.govnih.gov The versatility of this framework is underscored by its presence in compounds targeting complex diseases. For example, derivatives have been investigated as potential treatments for neurodegenerative conditions like Alzheimer's disease and for psychiatric disorders by acting on dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Furthermore, the scaffold has been utilized in the development of inhibitors for enzymes such as α-chymotrypsin and cyclin-dependent kinase 9 (CDK9). nih.gov In the realm of materials science, the fluorescent properties of some benzoxazinone derivatives have led to their exploration as laser dyes. umich.edu

Rationale for Investigating Nitro-Substituted 2H-1,4-Benzoxazin-3(4H)-ones, with Emphasis on the 8-Nitro Isomer

The introduction of a nitro group onto the benzoxazinone scaffold profoundly influences its electronic properties and, consequently, its reactivity and biological activity.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. doubtnut.comvedantu.com This effect is most pronounced when the nitro group is at the ortho or para position to a leaving group. doubtnut.comvedantu.com In the context of the 2H-1,4-benzoxazin-3(4H)-one skeleton, a nitro substituent can enhance the acidity of the N-H proton and influence the reactivity of the carbonyl group. The electron-withdrawing nature of the nitro group can also be harnessed in the synthesis of other derivatives, for example, through its reduction to an amino group, which can then be further functionalized.

The position of the nitro group on the benzene (B151609) ring of the 2H-1,4-benzoxazin-3(4H)-one scaffold has significant implications for the molecule's properties and biological activity. The 6-nitro and 7-nitro isomers have been the subject of more extensive research compared to the 8-nitro isomer.

6-Nitro-2H-1,4-benzoxazin-3(4H)-one: The synthesis of this isomer is well-documented. prepchem.com Its chemical and physical properties have been characterized, and it is commercially available. nih.govsigmaaldrich.com

7-Nitro-2H-1,4-benzoxazin-3(4H)-one: This isomer has also been synthesized and studied for its potential applications in pharmaceuticals and agrochemicals. chemimpex.com Research has shown that 7-nitro substituted benzoxazinones can serve as valuable intermediates for creating bioactive molecules. chemimpex.com For instance, a series of 7-nitro-2-aryl-4H-benzo[d] mdpi.comtandfonline.comoxazin-4-ones demonstrated potent anticancer and antioxidant activities. nih.gov

8-Nitro-2H-1,4-benzoxazin-3(4H)-one: There is a notable scarcity of specific research on the 8-nitro isomer in the scientific literature compared to its 6- and 7-nitro counterparts. While general principles of organic chemistry would suggest that the 8-nitro group would also significantly influence the electronic properties of the scaffold, detailed studies on its synthesis, reactivity, and biological evaluation are not as readily available. The proximity of the 8-nitro group to the heterocyclic ring might lead to unique steric and electronic effects, potentially impacting its biological target interactions and metabolic stability. Further investigation into the 8-nitro isomer is warranted to fully explore the structure-activity relationships within this class of compounds. A patent has mentioned a compound with an 8-chloro-6-nitro substitution pattern on a related benzoxazinone core, indicating that substitution at the 8-position is synthetically accessible and of interest. uni.lu

Structure

3D Structure

Propiedades

IUPAC Name |

8-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-7-4-14-8-5(9-7)2-1-3-6(8)10(12)13/h1-3H,4H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAJNAAIVIRINH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653415 | |

| Record name | 8-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139605-33-7 | |

| Record name | 8-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2h 1,4 Benzoxazin 3 4h Ones and Their Nitro Derivatives

Established and Evolving Synthetic Pathways to the Core 2H-1,4-Benzoxazin-3(4H)-one Scaffold

The 2H-1,4-benzoxazin-3(4H)-one core is a significant heterocyclic motif found in various biologically active compounds. nih.govresearchgate.net A variety of synthetic strategies have been developed to construct this scaffold, ranging from classical cyclization reactions to modern transition metal-catalyzed methods.

Cyclization Reactions Involving Substituted Phenols and Amino Phenols

One of the most direct and established methods for synthesizing the 2H-1,4-benzoxazin-3(4H)-one scaffold is the cyclization of ortho-substituted phenols, particularly 2-aminophenols. This approach typically involves the reaction of a 2-aminophenol (B121084) with a suitable two-carbon electrophile, such as a haloacetyl halide or a haloacetate.

A common procedure involves the slow addition of chloroacetyl chloride to a mixture of o-aminophenol and a base like sodium bicarbonate in a solvent such as chloroform. prepchem.com The resulting chloroacetamide intermediate undergoes intramolecular cyclization upon treatment with a stronger base like sodium hydroxide (B78521) to yield the desired 2H-1,4-benzoxazin-3(4H)-one. prepchem.com This method is straightforward and widely used for preparing the parent scaffold and its derivatives. ijsr.netresearchgate.net Variations of this method include the use of different bases and solvents to optimize reaction conditions and yields. For instance, alkylation of the intermediate with potassium carbonate in DMF can be employed for N-substituted derivatives. ijsr.net

Table 1: Cyclization of o-Aminophenol

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| o-Aminophenol | Chloroacetyl chloride | 1. NaHCO3, Chloroform | 2H-1,4-Benzoxazin-3(4H)-one | prepchem.com |

| 2. NaOH |

Smiles Rearrangement-Based Syntheses

The Smiles rearrangement offers a powerful and versatile alternative for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones. asianpubs.orgumich.edu This intramolecular nucleophilic aromatic substitution reaction provides an efficient route to the benzoxazinone (B8607429) core, often from readily available starting materials. asianpubs.orgumich.edu

The general strategy involves the O-alkylation of a substituted phenol (B47542) with an N-substituted 2-chloroacetamide. asianpubs.orgumich.edusemanticscholar.org The resulting ether intermediate then undergoes a base-mediated Smiles rearrangement to form the cyclized product. umich.edusemanticscholar.org Cesium carbonate in a high-boiling solvent like dimethylformamide (DMF) is frequently used to promote the rearrangement, affording the desired 1,4-benzoxazinones in good to excellent yields. umich.eduumich.edusemanticscholar.org This method is particularly useful for synthesizing a diverse range of substituted benzoxazinones, including sterically hindered molecules, by varying the substituents on both the phenol and the acetamide (B32628) components. asianpubs.orgbohrium.comnih.gov

Table 2: Smiles Rearrangement for 2H-1,4-Benzoxazin-3(4H)-one Synthesis

| Phenol Component | Acetamide Component | Reagents | Key Step | Yield | Reference |

| 2-Chlorophenols | N-Substituted 2-chloroacetamide | 1. K2CO3, CH3CN | O-alkylation | 85-95% | asianpubs.org |

| 2. Cs2CO3, DMF | Smiles Rearrangement | 45-90% | asianpubs.org | ||

| 2-Chloro-4-methylphenol | N-Benzyl-2-chloroacetamide | 1. K2CO3, CH3CN | O-alkylation | 95% | umich.edusemanticscholar.org |

| 2. Cs2CO3, DMF, reflux | Smiles Rearrangement | 68% | umich.edusemanticscholar.org |

Transition Metal-Catalyzed Coupling Reactions for Ring Construction

Modern synthetic chemistry has seen the emergence of transition metal-catalyzed reactions as a robust tool for constructing heterocyclic rings. For the 2H-1,4-benzoxazin-3(4H)-one scaffold, copper and palladium-catalyzed reactions are particularly prominent.

Copper-catalyzed methods often involve an intramolecular C-O or C-N bond formation. One such strategy is the coupling of o-halophenols with 2-halo-amides. ijsr.net An efficient, ligand-free copper-catalyzed cascade reaction between substituted chloroacetamides and 2-halophenols has been developed, offering a broad substrate scope and avoiding the need for expensive ligands. organic-chemistry.orgresearchgate.net This process typically involves a nucleophilic substitution followed by a Cu(I)-catalyzed intramolecular coupling cyclization. ijsr.net

Palladium-catalyzed reactions have also been employed, for instance, through intramolecular C-H activation strategies to form the benzoxazinone ring. nih.gov These advanced methods provide access to a wide array of derivatives under relatively mild conditions. organic-chemistry.org

Table 3: Transition Metal-Catalyzed Syntheses

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Method | Reference |

| 2-Halophenols | 2-Chloroacetamides | CuI / DBU | Cascade Reaction | ijsr.net |

| o-Halophenols | 2-Halo-amides | Copper | Coupling | ijsr.net |

| Activated aziridines | 2-Halophenols | Cu(I) | Intramolecular C-N cyclization | organic-chemistry.org |

Reductive Cyclization Strategies

Reductive cyclization provides another important pathway to the 2H-1,4-benzoxazin-3(4H)-one core, typically starting from ortho-nitrophenol derivatives. These methods involve the reduction of a nitro group to an amine, which then undergoes a spontaneous or catalyzed intramolecular cyclization.

A common approach is the O-alkylation of a 2-nitrophenol (B165410) with an α-haloester (e.g., methyl 2-bromoalkanoates) or α-haloacetonitrile. ijsr.nettandfonline.comnih.gov The resulting 2-nitrophenoxy intermediate is then subjected to reduction. ijsr.net Reagents such as iron powder in acetic acid are effective for the reduction of the nitro group, leading to the in situ cyclization of the newly formed amine with the adjacent ester or nitrile group to form the lactam ring of the benzoxazinone. ijsr.net This method is valued for its compatibility with various functional groups. ijsr.net Catalytic hydrogenation is another "green" alternative for the reduction step. tandfonline.comnih.gov

Table 4: Reductive Cyclization Pathways

| Starting Material | Key Intermediate | Reducing Agent / Conditions | Product | Reference |

| 2-Nitrophenol | 2-(2-Nitrophenoxy)acetonitrile | Fe / Acetic Acid | 2H-1,4-Benzoxazin-3(4H)-one | ijsr.net |

| 2-Nitrophenols | Methyl 2-(2-nitrophenoxy)alkanoates | Catalytic Hydrogenation | 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones | tandfonline.comnih.gov |

| 2-Nitrophenol | Ethyl 2-(2-nitrophenoxy)acetate | Fe powder / Acetic Acid | 2H-1,4-Benzoxazin-3(4H)-one | ijsr.net |

Regioselective Nitration Strategies for 2H-1,4-Benzoxazin-3(4H)-ones

The introduction of a nitro group onto the benzene (B151609) ring of the 2H-1,4-benzoxazin-3(4H)-one scaffold is a key step in the synthesis of compounds like 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-. The position of nitration is highly dependent on the reaction conditions and the directing effects of the substituents on the aromatic ring. Traditional nitration methods often yield mixtures of isomers, making regioselective control a significant synthetic challenge. frontiersin.org

Direct Nitration Approaches and Positional Selectivity Control

The aromatic ring of 2H-1,4-benzoxazin-3(4H)-one contains an amide nitrogen and an ether oxygen, both of which are ortho-, para-directing groups. The interplay of their electronic and steric effects, along with the deactivating effect of the carbonyl group, governs the outcome of electrophilic aromatic substitution.

Direct nitration of the parent 2H-1,4-benzoxazin-3(4H)-one using a standard nitrating mixture of concentrated sulfuric acid and nitric acid has been shown to be regioselective, but not for the 8-position initially. researchgate.net This reaction first yields the 6-nitro derivative (para to the ether oxygen and meta to the amide nitrogen). researchgate.netresearchgate.net If the reaction is allowed to proceed further, a second nitration occurs, leading to the formation of the 6,8-dinitro compound. researchgate.netresearchgate.net This indicates that the 8-position (ortho to the amide nitrogen) is less reactive than the 6-position but can be nitrated under forcing conditions. The synthesis of the 8-nitro- derivative as a single product via direct nitration is therefore challenging, as it is formed as part of a dinitration product.

Alternative nitration conditions can alter this selectivity. For instance, using a nitrosation-nitration sequence with sodium nitrite (B80452) and fuming nitric acid has been reported to favor the formation of the 7-nitro isomer. researchgate.net This highlights the critical role of the specific nitrating agent and conditions in directing the position of the incoming nitro group.

Table 5: Regioselectivity in the Nitration of 2H-1,4-Benzoxazin-3(4H)-one

| Reagents | Product(s) | Position(s) of Nitration | Reference |

| H2SO4 / HNO3 | 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C-6 | researchgate.netresearchgate.net |

| H2SO4 / HNO3 (further reaction) | 6,8-Dinitro-2H-1,4-benzoxazin-3(4H)-one | C-6, C-8 | researchgate.netresearchgate.net |

| NaNO2 / fuming HNO3 | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | C-7 | researchgate.net |

Indirect Synthesis of Nitro-Substituted Isomers, Including 8-nitro-

Direct nitration of the parent 2H-1,4-benzoxazin-3(4H)-one often leads to a mixture of isomers, which can be challenging to separate. Research has shown that direct nitration can produce the 6-nitro and subsequently the 6,8-dinitro derivatives, making it difficult to isolate the pure 8-nitro isomer. Therefore, indirect synthetic routes are often preferred to achieve regioselectivity.

A key strategy for the indirect synthesis of the 8-nitro isomer involves starting with a precursor that already contains the nitro group in the desired position. A logical starting material for this approach is 2-amino-3-nitrophenol (B1277897). The synthesis of this precursor can be achieved through methods such as the nitration of 2-aminophenol, where the amino group directs nitration, or through a multi-step process involving the protection of 2-aminophenol, followed by nitration and deprotection. chemicalbook.comsciencemadness.org One documented method involves protecting 2-aminophenol via acetylation, followed by nitration with fuming nitric acid, and subsequent hydrolysis with hydrochloric acid to yield 2-amino-3-nitrophenol.

Once 2-amino-3-nitrophenol is obtained, it can be converted to 8-nitro-2H-1,4-benzoxazin-3(4H)-one through a cyclization reaction. This is typically achieved by reacting the aminophenol with a two-carbon electrophile, such as chloroacetyl chloride or a 2-haloalkanoate, in the presence of a base. The reaction proceeds via initial N-acylation of the amino group, followed by an intramolecular nucleophilic substitution (O-alkylation) where the phenoxide attacks the alpha-carbon of the acyl group, displacing the halide and forming the oxazine (B8389632) ring.

Optimization of Reaction Conditions for Enhanced Yield and Isomer Selectivity in Nitrobenzoxazinone Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and controlling the regioselectivity of nitration and subsequent cyclization reactions. For direct nitration, controlling the reaction parameters can help influence the ratio of isomers formed. frontiersin.org For indirect syntheses, optimization focuses on the efficiency of the cyclization step.

Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents like Dimethylformamide (DMF) have been found to be effective for copper-catalyzed synthesis of benzoxazinones.

Catalyst: In many modern synthetic approaches, a catalyst is employed to improve efficiency. For instance, copper-based catalysts have been used in ligand-free cascade reactions to form the benzoxazinone ring. organic-chemistry.org The catalyst loading is a critical parameter to optimize.

Temperature: Reaction temperature affects the rate of both desired and side reactions. Lower temperatures (e.g., 0-5°C) are often used during nitration to prevent over-nitration and decomposition. For cyclization, temperatures may be elevated to drive the reaction to completion, though excessive heat can lead to degradation. beilstein-journals.orgresearchgate.net

Reactant Stoichiometry and Concentration: The molar ratio of reactants, such as the nitrating agent to the substrate or the aminophenol to the acylating agent, is a determining factor in the reaction's outcome. frontiersin.org Similarly, the concentration of reactants can influence reaction kinetics and product formation. beilstein-journals.org

A systematic approach, such as studying one factor at a time (OFAT) or using design of experiments (DoE), allows researchers to identify the optimal set of conditions for a specific transformation, balancing yield, selectivity, and reaction time. ewadirect.com

Table 1: Parameters for Optimization in Nitrobenzoxazinone Synthesis

| Parameter | Variable | Purpose/Effect | Common Examples |

|---|---|---|---|

| Nitrating Agent | Type & Concentration | Controls electrophilicity and side reactions | HNO₃/H₂SO₄, Fuming HNO₃, N₂O₅ |

| Temperature | Degrees Celsius (°C) | Affects reaction rate and selectivity; prevents degradation | -15°C to 80°C |

| Solvent | Polarity & Aprotic/Protic | Influences solubility and reactivity of intermediates | DMF, Acetonitrile (B52724), Toluene, Dichloromethane |

| Catalyst | Type & Loading (mol%) | Increases reaction rate and selectivity | CuSO₄, Palladium complexes, Lewis acids |

| Base | Strength & Type | Promotes cyclization by deprotonating phenol/amine | K₂CO₃, NaHCO₃, Triethylamine |

| Reaction Time | Hours (h) | Ensures reaction completion without product degradation | 1 h to 24 h |

Derivatization and Functionalization Reactions of Nitro-Substituted 2H-1,4-Benzoxazin-3(4H)-ones

The nitro-substituted benzoxazinone core is a versatile platform for further chemical modification, allowing for the synthesis of a diverse library of compounds.

Modifications at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the lactam ring (at the 4-position) is a common site for functionalization. N-substitution can alter the molecule's physical properties, such as solubility, and can be used to introduce new functionalities.

N-Alkylation: The hydrogen on the ring nitrogen can be substituted with various alkyl or aryl groups. This is typically achieved by deprotonating the nitrogen with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. This "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a sustainable route for N-alkylation using alcohols as alkylating agents, often catalyzed by non-noble metals like manganese. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. This modification can influence the electronic properties of the ring system.

Halogenation and Amination on the Benzene Ring (e.g., conversion of nitro to amino)

Halogenation: Electrophilic aromatic substitution reactions can introduce halogen atoms onto the benzene ring. For the parent 2H-1,4-benzoxazin-3(4H)-one, bromination with bromine in acetic acid has been shown to yield the 6-bromo and then the 6,7-dibromo derivatives. The presence of the nitro group at the 8-position, which is strongly deactivating, would direct further electrophilic substitution to other available positions on the ring, influenced by the directing effects of the other ring functionalities.

Amination (via Nitro Reduction): The nitro group itself is a key functional handle for further derivatization. One of the most important transformations is its reduction to an amino group, yielding 8-amino-2H-1,4-benzoxazin-3(4H)-one. This conversion dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. Standard methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). guidechem.com

Metal/Acid Reduction: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

The resulting amino group is a versatile precursor for numerous other reactions, including diazotization and amide bond formation.

Introduction of Complex Moieties (e.g., triazoles, pyrazoles) via Click Chemistry and Cross-Coupling

The functionalized benzoxazinone ring can be coupled with other molecular fragments to build more complex structures.

Click Chemistry: This concept refers to reactions that are high-yielding, modular, and create byproducts that are easily removed. idtdna.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. idtdna.comsigmaaldrich.com To apply this to the benzoxazinone scaffold, the 8-amino derivative can be converted to an 8-azido derivative via a diazotization reaction followed by substitution with an azide (B81097) source (e.g., sodium azide). This azide-functionalized benzoxazinone can then be "clicked" with a terminal alkyne to introduce a wide variety of triazole-containing moieties. nih.govbachem.com Research has demonstrated the successful introduction of 1,2,3-triazole groups to the benzoxazinone core to generate compounds with anti-inflammatory properties.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org To utilize these methods, a halogenated benzoxazinone (e.g., an 8-bromo derivative) can be coupled with various partners like boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling) to introduce aryl, alkyl, or alkynyl groups, respectively. These reactions provide a modular approach to synthesizing complex derivatives.

Green Chemistry Principles and Sustainable Approaches in Benzoxazinone Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable methods. Several green approaches have been applied to the synthesis of benzoxazinones.

Use of Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A greener alternative is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. These solvents are non-toxic, biodegradable, and can act as both the reaction medium and catalyst, often allowing reactions to proceed at room temperature without the need for additional catalysts or bases.

Mechanochemistry: Solvent-free or solvent-assisted grinding (mechanochemistry) is another sustainable technique. This method involves the use of mechanical force (e.g., in a ball mill) to initiate chemical reactions, drastically reducing or eliminating the need for solvents. organic-chemistry.org

Renewable Starting Materials: There is growing interest in synthesizing benzoxazines from bio-based resources. Phenolic compounds derived from renewable feedstocks like cardanol (B1251761) (from cashew nut shells) and vanillin (B372448) can be used, reducing the reliance on petrochemicals. researchgate.netresearchgate.net

Catalytic Processes: The use of efficient catalysts, especially those based on earth-abundant metals, improves the atom economy and energy efficiency of synthetic routes compared to stoichiometric reagents. nih.gov

These sustainable methodologies not only minimize environmental impact but can also offer advantages in terms of simplified workup procedures, reduced costs, and enhanced safety. researchgate.net

Structure Activity Relationship Sar and Mechanistic Elucidation of Biological Activities for Nitro Benzoxazinones

Influence of Nitro Group Position (with Specific Attention to 8-nitro) on Biological Potency and Selectivity

The biological efficacy and target selectivity of nitro-benzoxazinone derivatives are critically dependent on the position of the nitro group on the aromatic ring. The nitro moiety is a potent electron-withdrawing group, which significantly alters the electron distribution of the benzoxazinone (B8607429) core. nih.gov This modification can enhance the molecule's ability to interact with biological targets and can influence its metabolic stability and reactivity. nih.govsvedbergopen.com

Nitration of the parent 2H-1,4-benzoxazin-3(4H)-one can lead to various isomers. Early studies have shown that mononitration typically yields the 6-nitro derivative, while dinitration can produce the 6,8-dinitro compound, confirming that substitution at the 8-position is chemically feasible. This suggests that the 8-nitro isomer is a viable, albeit potentially less common, product of electrophilic aromatic substitution on the benzoxazinone ring.

The position of the nitro group dictates its electronic influence. For instance, a nitro group at the 6- or 8-position (para and ortho to the ring nitrogen, respectively) would exert a strong electron-withdrawing effect through resonance and induction, deactivating the ring and making it more electrophilic. nih.gov In contrast, a 7-nitro substituent (meta to the ring nitrogen) would have a less pronounced resonance effect. This difference in electronic character is a key determinant of biological activity. Studies on other heterocyclic systems have shown that the position of an electron-withdrawing group is crucial; for example, in some series, ortho-substituted compounds display greater inhibitory potential than their meta or para counterparts. nih.gov

While specific bioactivity data for the 8-nitro isomer is limited in the literature, comparative analysis with other isomers provides valuable insights. For example, various 7-nitro-benzoxazinone derivatives have been synthesized and evaluated for anticancer and antioxidant activities. nih.gov Similarly, studies on other benzazole derivatives have shown that a nitro group at position 5 can enhance antifungal activity. esisresearch.org This highlights that each positional isomer can possess a unique pharmacological profile. The 8-nitro group, being ortho to the amide nitrogen, could sterically and electronically influence interactions with target proteins in a manner distinct from the 6- and 7-nitro isomers, potentially leading to unique potency and selectivity.

Table 1: Comparison of Known Nitro-Substituted Benzoxazinone Isomers This table is illustrative, based on available data for related structures, to highlight the significance of the nitro group's position.

| Compound | Nitro Position | Observed/Potential Biological Activity | Reference |

|---|---|---|---|

| 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | 6-position (para to N) | Common nitration product, serves as a key intermediate. The electron-withdrawing group is known to affect antimicrobial activity in related scaffolds. esisresearch.org | esisresearch.org |

| 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | 7-position (meta to N) | Derivatives show anticancer and antioxidant properties. nih.gov Used as an intermediate in developing bioactive compounds. nih.gov | nih.gov |

| 8-Nitro-2H-1,4-benzoxazin-3(4H)-one | 8-position (ortho to N) | Formation confirmed via dinitration. Proximity to the heterocyclic ring suggests a strong potential to modulate receptor binding and reactivity through steric and electronic effects. nih.gov | nih.gov |

Advanced Mechanistic Studies of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-, and Related Compounds

The mechanisms through which nitro-benzoxazinones exert their biological effects are multifaceted, involving direct interactions with molecular targets, modulation of cellular signaling, and inherent chemical reactivity.

The benzoxazinone scaffold has been shown to interact with a variety of biological targets. For instance, different derivatives have been identified as inhibitors of enzymes like α-chymotrypsin and as antagonists for receptors such as the GP IIb/IIIa receptor involved in platelet aggregation. nih.govnih.gov The introduction of a nitro group, particularly at the 8-position, can significantly modify these interactions.

The electron-withdrawing nature of the 8-nitro group enhances the electrophilicity of the aromatic ring, making it a potential site for interaction with nucleophilic residues (e.g., cysteine, histidine, or lysine) in the active site of target proteins. nih.gov This could lead to covalent modification or strong, non-covalent interactions like hydrogen bonding and π-stacking. In a study on nitro-substituted chalcones, a nitro group at the ortho position enabled a crucial hydrogen bond with an arginine residue in the active site of COX-2, enhancing its inhibitory activity. mdpi.com A similar mechanism could be envisioned for 8-nitro-2H-1,4-benzoxazin-3(4H)-one, where the nitro group acts as a key pharmacophore, anchoring the molecule within a binding pocket and conferring selectivity.

Nitroaromatic compounds are well-known for their ability to undergo bioreduction within cells, a process that is often central to their biological activity. svedbergopen.comuchile.cl This reduction can generate reactive intermediates, such as nitroso and superoxide (B77818) species, which can induce cellular stress and lead to cytotoxic effects against pathogens or cancer cells. nih.gov Furthermore, some nitro compounds can act as donors of nitric oxide (NO), a critical signaling molecule involved in vasodilation and inflammation. nih.gov

The parent 2H-1,4-benzoxazin-3(4H)-one scaffold is known to possess anti-inflammatory properties by modulating inflammatory pathways. Research on related derivatives indicates that these compounds can suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com The mechanism may involve the inhibition of enzymes such as inducible nitric oxide synthase (iNOS) or the modulation of the soluble guanylate cyclase (sGC) pathway. mdpi.com The presence of an 8-nitro group could amplify these effects. The enhanced electrophilicity of the molecule could lead to more potent inhibition of key inflammatory enzymes, or its bioreduction could trigger distinct cellular responses, such as the activation of antioxidant pathways or the induction of apoptosis in targeted cells. svedbergopen.com

The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its presence on the benzoxazinone ring dramatically increases the ring's electrophilic character, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com This inherent reactivity is a cornerstone of the biological activity of many nitroaromatic drugs. svedbergopen.com

The enhanced electrophilicity means that 8-nitro-2H-1,4-benzoxazin-3(4H)-one can readily react with biological nucleophiles like glutathione (B108866) or nucleophilic sites on proteins and DNA. nih.govmdpi.com This reactivity can lead to the depletion of cellular antioxidants, covalent modification of essential enzymes, or DNA damage, which are mechanisms underlying the antimicrobial and anticancer effects of many nitro compounds. svedbergopen.com The metabolic reduction of the nitro group can further produce highly reactive electrophilic sites, contributing to its bioactivity. svedbergopen.com This chemical property makes the 8-nitro derivative a promising candidate for applications where targeted cytotoxicity is desired.

Comprehensive Comparative Analysis of Biological Activities Across Benzoxazinone Derivatives

To fully appreciate the potential of the 8-nitro substituent, it is essential to compare its predicted activities with the established biological profiles of other benzoxazinone derivatives.

The 1,4-benzoxazinone core is a privileged scaffold in the development of anti-inflammatory agents. nih.gov Numerous derivatives have been synthesized and shown to exhibit significant immunomodulatory effects. Research has demonstrated that these compounds can inhibit the production of key inflammatory mediators in cellular models.

For example, studies on various substituted 2H-1,4-benzoxazin-3(4H)-ones in lipopolysaccharide (LPS)-stimulated microglial cells have shown potent inhibition of nitric oxide (NO) production. This is often accompanied by a significant reduction in the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). The underlying mechanism often involves the modulation of critical signaling pathways, such as the Nrf2-HO-1 antioxidant response pathway.

The introduction of a strong electron-withdrawing group like the 8-nitro moiety would be expected to significantly influence this anti-inflammatory profile. Based on SAR studies of other compound classes, such substitutions can either enhance or diminish activity depending on the specific interactions with the biological target. researchgate.net Given the role of electrophilicity in the activity of many anti-inflammatory drugs, the 8-nitro derivative holds potential as a potent modulator of inflammatory responses.

Table 2: Anti-inflammatory Activity of Selected Benzoxazinone Derivatives This table presents data for related benzoxazinone derivatives to provide a comparative context for the potential activity of the 8-nitro compound.

| Compound Derivative | Biological Model | Key Findings | Reference |

|---|---|---|---|

| 1,2,3-Triazole-modified 2H-1,4-benzoxazin-3(4H)-ones | LPS-induced BV-2 microglial cells | Reduced NO production; decreased transcription of IL-1β, IL-6, and TNF-α; activated Nrf2-HO-1 pathway. | nih.gov |

| N'-benzylidene-2-cyanoacetohydrazide derivative (JR19) | Carrageenan-induced air pouch in rats | Reduced leukocyte migration; decreased levels of IL-6, TNF-α, IL-17, and IFN-γ. | mdpi.com |

| General Benzoxazinone Scaffold | Various | Known to possess a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. | nih.govuomosul.edu.iq |

| 7-Nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones | HeLa cancer cells | Exhibited cytotoxic and antioxidant activity. | nih.gov |

Antimicrobial and Antifungal Activity Investigations

The 1,4-benzoxazin-3-one chemical class has been a source of compounds with notable antimicrobial and antifungal properties. rsc.org Extensive research has been conducted on various derivatives to explore their efficacy against different pathogens. For instance, studies have demonstrated the antifungal potential of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones against several phytopathogenic fungi. nih.gov Other research has focused on 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one derivatives, which were evaluated for their activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.netnih.gov Furthermore, novel derivatives incorporating an acylhydrazone moiety have been synthesized and tested for their in vitro antifungal activities against a panel of plant pathogenic fungi. nih.govfrontiersin.org A review of the available scientific literature, however, reveals a gap in the investigation of the 8-nitro substituted variant. While the synthesis of nitro-isomers, such as the 6-nitro and 6,8-dinitro derivatives, is documented, corresponding data on their antimicrobial or antifungal profiles, particularly for the 8-nitro isomer, could not be located. researchgate.net

Neuroprotective and Neurodegenerative Disease Research

The 2H-1,4-benzoxazin-3(4H)-one scaffold is recognized as an important pharmacophore in the development of treatments for neurodegenerative diseases. nih.govresearchgate.net Research into derivatives of this structure has identified compounds with potential neuroprotective effects. For example, a series of 2-alkylamino-1,4-benzoxazine derivatives were synthesized and evaluated as potential neuroprotective agents. nih.gov Additionally, some derivatives have been investigated for their anti-inflammatory activity in microglial cells, which is relevant to neuroinflammation associated with neurodegenerative conditions. nih.govresearchgate.net Despite the general interest in this chemical class for neurological applications, there is no specific information available in the reviewed scientific literature regarding the neuroprotective or neurodegenerative disease-related research of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-.

Antagonistic and Inhibitory Profiles (e.g., Mineralocorticoid Receptor, Acetylcholinesterase, COX-2, 5-LOX)

The inhibitory potential of the 1,4-benzoxazin-3-one scaffold against various biological targets has been an active area of research.

Mineralocorticoid Receptor (MR) Antagonism: Nonsteroidal mineralocorticoid receptor antagonists are sought after for treating cardiovascular diseases. nih.gov The benzoxazin-3-one (B8392483) core has been identified as a key structure for a novel class of potent and selective MR antagonists. nih.govsci-hub.se Structure-based drug design has led to the development of derivatives, such as those with a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position, which show significant antihypertensive effects. nih.gov One non-steroidal MRA candidate, apararenone, incorporates a substituted 2H-1,4-benzoxazin-3-one structure. nih.gov However, no studies were found that specifically evaluate 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- for mineralocorticoid receptor antagonism.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov Research has shown that certain compounds featuring the 2H-1,4-Benzoxazin-3(4H)-one scaffold can act as non-competitive inhibitors of human acetylcholinesterase (hAChE), suggesting potential therapeutic applications. nih.gov This indicates the potential of the core structure to interact with this key enzyme. Nevertheless, specific data on the AChE inhibitory activity of the 8-nitro derivative is not present in the current body of scientific literature.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition: Dual inhibitors of COX and 5-LOX are of interest for their potential to treat inflammatory conditions and certain types of cancer. nih.govnih.gov While the broader field of medicinal chemistry has explored numerous heterocyclic systems for COX-2 and 5-LOX inhibition, a review of the literature did not yield any studies investigating the inhibitory profile of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- against these enzymes.

Computational and Theoretical Studies on 2h 1,4 Benzoxazin 3 4h One and Its Nitro Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of the 2H-1,4-benzoxazin-3(4H)-one scaffold. These calculations provide a quantitative basis for understanding how substituents, such as a nitro group at the 8-position, influence the molecule's stability, electron distribution, and chemical reactivity.

Reactivity descriptors derived from DFT, such as Fukui functions, are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net For an electrophilic attack, the relevant index (ƒk+) identifies the site most likely to accept an electron.

In the case of 2H-1,4-benzoxazin-3(4H)-one, the benzene (B151609) ring is activated towards electrophilic substitution by the electron-donating character of the ether oxygen (at position 1) and the amide nitrogen (at position 4). However, the carbonyl group at position 3 is deactivating. The precise positions for electrophilic attack are a balance of these effects. Experimental studies have confirmed that electrophilic substitution, such as nitration, occurs at positions 6 and 7, and dinitration can occur at positions 6 and 8. researchgate.netresearchgate.net

Table 1: Predicted Global and Local Reactivity Descriptors (Note: This table is illustrative, based on established chemical principles, as specific computational papers for 8-nitro-2H-1,4-benzoxazin-3(4H)-one are not available.)

| Compound | Parameter | Predicted Value/Site | Significance |

|---|---|---|---|

| 2H-1,4-Benzoxazin-3(4H)-one | Global Hardness (η) | Moderate | Indicates good stability |

| Global Electrophilicity (ω) | Moderate | Acts as a moderate electrophile | |

| Most Probable Site for Electrophilic Attack (ƒk+) | C6, C7, C8 | Consistent with experimental nitration results researchgate.netresearchgate.net | |

| 8-Nitro-2H-1,4-Benzoxazin-3(4H)-one | Global Hardness (η) | Higher than parent | Increased stability due to electron withdrawal |

| Global Electrophilicity (ω) | Higher than parent | Stronger electrophile |

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability.

For 2H-1,4-benzoxazin-3(4H)-one, the HOMO is typically localized over the electron-rich benzene ring and the heteroatoms, while the LUMO is distributed over the carbonyl group and the aromatic system. The introduction of an 8-nitro group would have a profound effect:

Energy Levels: The strong electron-withdrawing nature of the nitro group would lower the energy of both the HOMO and LUMO.

HOMO-LUMO Gap (ΔE): The HOMO-LUMO gap is expected to decrease, suggesting an increase in reactivity and a shift in the electronic absorption spectrum towards longer wavelengths (a bathochromic shift).

Charge Distribution: Mulliken or Natural Population Analysis (NPA) charge calculations would show a significant polarization of the molecule. The nitro group would draw electron density from the benzoxazine (B1645224) ring system, leading to a more positive electrostatic potential on the aromatic carbons, particularly the carbon atom attached to the nitro group (C8). This redistribution of charge is critical for its interactions with biological macromolecules.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com In drug discovery, MD simulations are crucial for understanding how a ligand, such as 8-nitro-2H-1,4-benzoxazin-3(4H)-one, interacts with a protein target at an atomic level. nih.govrsc.org These simulations can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and calculate the binding free energy. nih.govunimi.it

While specific MD studies on the 8-nitro isomer are not published, research on other benzoxazinone (B8607429) derivatives provides a clear blueprint for such investigations. For instance, docking and MD studies on novel 2H-1,4-benzoxazin-3(4H)-one derivatives have been used to explore their binding modes with enzymes like glucosamine-6-phosphate synthase and the Nrf2-Keap1 protein complex. ekb.egnih.govnih.gov

An MD simulation for 8-nitro-2H-1,4-benzoxazin-3(4H)-one would typically involve:

Docking: Initially, the compound would be docked into the active site of a target protein to predict its most favorable binding pose.

System Setup: The resulting protein-ligand complex is placed in a simulated box of water molecules and ions to mimic physiological conditions.

Simulation: The simulation is run for a duration of nanoseconds to microseconds, tracking the trajectory of all atoms.

Analysis: Post-simulation analysis of the trajectory can provide insights into the stability of the binding, conformational changes in the protein or ligand, and the specific hydrogen bonds and hydrophobic interactions that maintain the complex. Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess stability.

Conformational Analysis and Tautomerism Investigations

The 2H-1,4-benzoxazin-3(4H)-one core possesses a degree of conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. The oxazine (B8389632) ring can adopt different conformations, such as a twisted-boat or sofa form. Studies on related structures, like 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, have utilized NMR and X-ray analysis to confirm specific conformations. nih.gov For 8-nitro-2H-1,4-benzoxazin-3(4H)-one, computational methods can calculate the relative energies of different conformers to predict the most populated state in solution.

Tautomerism is another important consideration. The amide group within the benzoxazinone ring can theoretically exist in a keto (lactam) or enol (lactim) form.

Lactam form: 2H-1,4-Benzoxazin-3(4H)-one

Lactim form: 3-Hydroxy-4H-1,4-benzoxazine

Predictive Modeling and Virtual Screening for Biological Activity

Predictive modeling and virtual screening are powerful computational strategies to identify potentially bioactive compounds from large chemical libraries. nih.gov These approaches can be applied to predict the biological activities of 8-nitro-2H-1,4-benzoxazin-3(4H)-one.

Quantitative Structure-Activity Relationship (QSAR): If a dataset of benzoxazinone derivatives with known biological activity exists, a QSAR model can be built. This model would create a mathematical relationship between the chemical structures (represented by molecular descriptors) and their biological activity. The activity of the 8-nitro isomer could then be predicted using this model.

Machine Learning and Deep Learning: More advanced models using machine learning or deep learning algorithms can be trained on large datasets of diverse chemical structures and their bioactivities. nih.govfrontiersin.org These models can predict the likelihood of a compound like 8-nitro-2H-1,4-benzoxazin-3(4H)-one hitting a specific biological target.

Virtual Screening: This process involves computationally docking a library of compounds, which could include the 8-nitro isomer, against a specific protein target. frontiersin.org The compounds are then ranked based on their predicted binding affinity (docking score). This allows for the prioritization of compounds for experimental testing, saving time and resources. For example, derivatives of the parent compound have been identified as potential anti-inflammatory agents through such screening processes. nih.govnih.gov

Table 2: Summary of Computational Approaches and Their Applications

| Computational Method | Application to 8-Nitro-2H-1,4-Benzoxazin-3(4H)-one | Key Insights |

|---|---|---|

| Quantum Chemical Calculations | Predict electronic structure, reactivity sites, HOMO-LUMO gap, and charge distribution. | Understanding of chemical stability and reactivity. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulate the interaction with protein targets over time. | Elucidation of binding stability, key interactions, and conformational changes. nih.govnih.gov |

| Conformational Analysis | Determine the lowest energy 3D structure and dominant tautomeric form. | Defines the molecule's shape and hydrogen bonding potential. nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

No specific HRMS data, including accurate mass measurements or fragmentation pattern analysis for 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-, is available in the reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H, ¹³C NMR)

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for the unambiguous structural elucidation of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-, have not been reported. While data for other isomers are well-documented, this specific information is absent for the 8-nitro derivative. nih.govekb.eg

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights

There are no published X-ray crystallography studies for 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-. Therefore, information regarding its solid-state structure, unit cell parameters, bond lengths, bond angles, and conformational details is not available. Crystallographic data for other derivatives, such as 8-chloro-4-cyclohexyl-2H-1,4-benzoxazin-3(4H)-one, have been determined but cannot be extrapolated to the target compound. nih.gov

Advanced Chromatographic Techniques for Research Applications (e.g., HPLC, GC/MS)

Specific research applications using advanced chromatographic techniques such as HPLC or GC/MS for the analysis or purification of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- are not described in the available literature.

Chiral Separations in Enantiomeric Studies

No studies concerning the chiral separation or enantiomeric analysis of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-, have been reported.

Future Research Directions and Unexplored Avenues for 2h 1,4 Benzoxazin 3 4h One, 8 Nitro

Prospects for Novel Therapeutic Agent Development Based on the 8-nitro-Benzoxazinone Scaffold

The benzoxazinone (B8607429) core is a well-established pharmacophore present in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govsapub.orgnih.govmdpi.com The introduction of a nitro group, a potent electron-withdrawing group, at the 8-position of the benzoxazinone ring can significantly alter the molecule's electronic distribution, lipophilicity, and steric profile. These changes could lead to novel therapeutic agents with enhanced potency or a unique mechanism of action.

Future research should focus on synthesizing a library of derivatives based on the 8-nitro-benzoxazinone scaffold. By introducing diverse substituents at the N-4 and C-2 positions, researchers can systematically probe the structure-activity relationship (SAR). For instance, incorporating moieties known to interact with specific biological targets, such as kinases or proteases, could yield potent and selective inhibitors. nih.gov Computational docking and molecular dynamics simulations could guide the rational design of these new derivatives, predicting their binding affinity and interaction with targets implicated in diseases like cancer or neurodegenerative disorders. nih.govnih.gov

Integration into Sustainable Chemical Processes and Agrochemical Design

The development of environmentally benign chemical processes is a paramount goal in modern chemistry. Future investigations should explore the integration of the 8-nitro-benzoxazinone scaffold into sustainable synthetic methodologies. This includes the use of green solvents, such as deep eutectic solvents or ionic liquids, and energy-efficient reaction conditions like microwave or ultrasound irradiation. ijsr.netresearchgate.net Catalytic systems employing earth-abundant and non-toxic metals like copper or iron for the synthesis of the 8-nitro-benzoxazinone core should be prioritized over methods using precious metals. researchgate.netfao.org

In agrochemical design, benzoxazinones are known for their phytotoxic, antifungal, and insecticidal properties. nih.govchemimpex.comresearchgate.net The 8-nitro- derivative could serve as a key intermediate for novel herbicides or fungicides. chemimpex.comgoogle.com Research should be directed towards evaluating the biological activity of 8-nitro-benzoxazinone and its derivatives against a panel of relevant plant pathogens and weeds. The goal would be to develop agrochemicals with high efficacy and selectivity, minimizing off-target effects and environmental impact.

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

The use of advanced catalytic systems is a promising avenue. For example, photoredox catalysis or electrochemistry could enable transformations that are difficult to achieve with traditional thermal methods, potentially allowing for the synthesis of the 8-nitro- scaffold under milder conditions. researchgate.net Chiral catalysts could be employed to synthesize enantiomerically pure derivatives, which is crucial for developing therapeutic agents with improved specificity and reduced side effects. organic-chemistry.org Investigating enzyme-catalyzed reactions could also offer a highly selective and sustainable approach to synthesizing and modifying the 8-nitro-benzoxazinone core.

Deeper Mechanistic Insights into Select Biological Action Pathways

Understanding the precise mechanism by which a compound exerts its biological effects is fundamental to its development as a drug or agrochemical. For 8-nitro-benzoxazinone, future research must aim to elucidate its mode of action. If preliminary screenings reveal, for example, anti-inflammatory activity, subsequent studies should investigate its effect on key inflammatory pathways, such as the NF-κB or Nrf2-HO-1 signaling cascades. nih.gov

Techniques like transcriptomics and proteomics can provide a global view of the cellular changes induced by the compound, helping to identify its primary molecular targets. For instance, studies on other nitro-aromatic compounds have shown they can act as prodrugs that are activated by cellular reductases. It would be pertinent to investigate if 8-nitro-benzoxazinone undergoes similar metabolic activation and to identify the resulting reactive species and their downstream targets.

Application in Chemical Biology Probes and Tools

The unique structure of 8-nitro-benzoxazinone could be leveraged to create chemical probes for studying biological systems. The nitro group itself can be a useful handle; for instance, it is known that some nitro-nucleosides can be used as probes for protein S-guanylation. nih.gov Similarly, the 8-nitro-benzoxazinone scaffold could be modified to create activity-based probes.

By incorporating a fluorophore or a biotin (B1667282) tag, researchers could develop tools to visualize and identify the cellular targets of benzoxazinone-based compounds. nih.govmdpi.com For example, a fluorescent probe based on the 8-nitro-benzoxazinone scaffold could be used in high-throughput screening to identify new protein binders or to monitor specific enzyme activities within living cells. nih.gov Such probes would be invaluable for dissecting complex biological pathways and for validating new drug targets.

Multi-disciplinary Research Collaborations for Enhanced Understanding

To fully realize the potential of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-, a collaborative, multi-disciplinary approach is essential. This involves fostering partnerships between synthetic organic chemists, medicinal chemists, computational biologists, pharmacologists, and agricultural scientists.

Such collaborations would create a synergistic research pipeline. Synthetic chemists could design and produce novel derivatives, which are then passed to pharmacologists and agricultural scientists for biological evaluation. nih.govnih.gov Computational chemists could model interactions and predict activities, providing feedback to the synthetic teams to refine molecular designs. nih.gov This integrated approach would accelerate the pace of discovery and facilitate the translation of basic research findings into practical applications, whether in medicine or agriculture.

Q & A

Basic: What are the standard synthetic routes for preparing 8-nitro-2H-1,4-benzoxazin-3(4H)-one, and what key reaction parameters influence yield?

The synthesis of benzoxazinones typically involves cyclization of substituted 2-aminophenol derivatives. For the parent compound (2H-1,4-benzoxazin-3(4H)-one), Shridhar et al. developed a general method using 2-aminophenol and chloroacetyl chloride in a basic medium, followed by cyclization under reflux . Introducing nitro groups at the 8-position requires careful nitration conditions. Nitration of aromatic systems often employs mixed acids (HNO₃/H₂SO₄), but regioselectivity depends on substituent effects and reaction temperature. For example, electron-donating groups (e.g., -OH) direct nitration to specific positions, but nitro groups are meta-directing. Optimization involves controlling stoichiometry, temperature (0–5°C to avoid over-nitration), and post-reaction purification (e.g., recrystallization from ethanol/water mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.